Cas no 1648566-49-7 ((R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL)
1648566-49-7 structure
Product Name:(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL
CAS No:1648566-49-7
MF:C11H16N4OS
MW:252.335940361023
CID:5697661
PubChem ID:121402889
Update Time:2023-10-14
(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL
- 1648566-49-7
- SCHEMBL17829988
- (2R)-2-[(2-Aminothieno[3,2-d]pyrimidin-4-yl)amino]-1-pentanol
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- Inchi: 1S/C11H16N4OS/c1-2-3-7(6-16)13-10-9-8(4-5-17-9)14-11(12)15-10/h4-5,7,16H,2-3,6H2,1H3,(H3,12,13,14,15)/t7-/m1/s1
- InChI Key: LINZEBOWNWMPEB-SSDOTTSWSA-N
- SMILES: S1C=CC2C1=C(N=C(N)N=2)N[C@@H](CO)CCC
Computed Properties
- Exact Mass: 252.10448232g/mol
- Monoisotopic Mass: 252.10448232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.363±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 534.9±58.0 °C(Predicted)
- pka: 14.54±0.10(Predicted)
(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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